molecular formula C15H16BrNO2 B12069038 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine

Cat. No.: B12069038
M. Wt: 322.20 g/mol
InChI Key: GRPVODNTMQBYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is an organic compound with a complex structure that includes a benzyloxy group, an ethoxy group, a bromine atom, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine typically involves multiple steps. One common method starts with the preparation of 2-(2-(benzyloxy)ethoxy)ethanol, which is then brominated to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The raw materials used are typically sourced in bulk to reduce costs, and the reaction conditions are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyridine ring with a benzyloxy group and a bromine substituent, suggests potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H12BrNO2C_{13}H_{12}BrNO_2. The presence of the benzyloxy group enhances lipophilicity, which may facilitate its interaction with biological targets. The bromine atom can engage in halogen bonding, potentially stabilizing interactions with proteins and enzymes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar pyridine derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria, as well as antifungal activity .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly monoamine oxidase (MAO), which is crucial in neurochemistry. The benzyloxy group has been linked to enhanced selectivity for MAO-B inhibition in related compounds .
  • Cellular Interaction : The compound can be utilized in biochemical assays to study cellular processes and enzyme interactions, potentially impacting drug development targeting specific pathways .

The biological activity of this compound is largely attributed to its ability to bind to molecular targets such as enzymes or receptors. The benzyloxy group increases the compound's affinity for hydrophobic pockets within proteins. Additionally, the bromine atom's capacity for halogen bonding may enhance the stability of the compound-protein complex.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • MAO Inhibition : Research on related compounds with similar structures showed that the presence of the benzyloxy group at specific positions significantly influenced MAO-B inhibition. For example, derivatives exhibiting this modification demonstrated enhanced potency as MAO-B inhibitors in vitro .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeObserved EffectsReference
This compoundAntimicrobialInhibition against gram-positive and gram-negative bacteria
5-Bromo-2-benzyloxy-6-methylpyridineMAO-B InhibitionSelective inhibition observed in enzyme assays
3-(Benzyloxy)-5-bromo-2-methoxypyridineAntifungalEffective against fungal strains

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

5-bromo-3-methyl-2-(2-phenylmethoxyethoxy)pyridine

InChI

InChI=1S/C15H16BrNO2/c1-12-9-14(16)10-17-15(12)19-8-7-18-11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11H2,1H3

InChI Key

GRPVODNTMQBYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCCOCC2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.